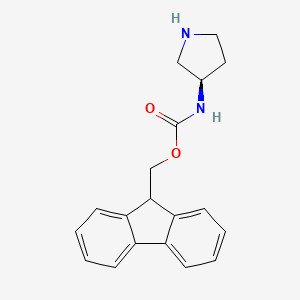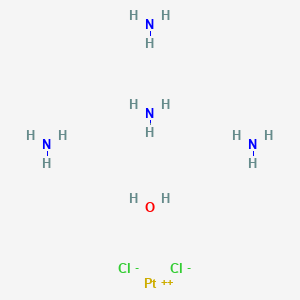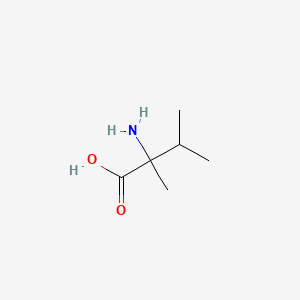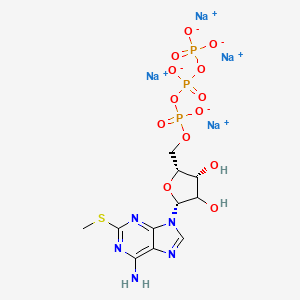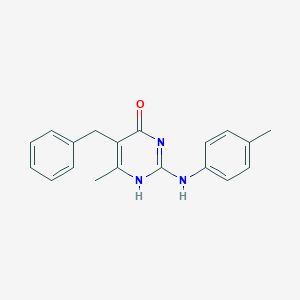
barium(2+);palladium(2+);dicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium(2+);palladium(2+);dicarbonate is a complex compound that combines the properties of barium, palladium, and carbonate ions
准备方法
Synthetic Routes and Reaction Conditions
The preparation of barium(2+);palladium(2+);dicarbonate can be achieved through a homogeneous precipitation method. This involves the reaction of barium chloride dihydrate (BaCl₂·2H₂O) with sodium hydroxide (NaOH) and urea (NH₂)₂CO in the presence of different guide reagents . The reaction conditions, such as temperature, pH, and concentration of reagents, are optimized using response surface methodology (RSM) and central composite design (CCD) to obtain high-purity barium carbonate powders.
Industrial Production Methods
Industrial production of this compound may involve similar precipitation methods on a larger scale. The process would require precise control of reaction conditions to ensure consistent product quality. The use of advanced techniques such as high gravity technology, liquid phase precipitation, and microemulsion methods can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
Barium(2+);palladium(2+);dicarbonate undergoes various chemical reactions, including:
Oxidation and Reduction: Palladium in the compound can participate in redox reactions, acting as a catalyst in processes such as hydrogenation and dehydrogenation.
Substitution: The carbonate ions can be substituted by other anions in solution, leading to the formation of different barium and palladium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) and sodium borohydride (NaBH₄) are used.
Substitution: Reactions with acids like hydrochloric acid (HCl) can lead to the formation of barium chloride and palladium chloride.
Major Products Formed
Oxidation: Palladium oxide (PdO) and barium carbonate (BaCO₃).
Reduction: Palladium metal (Pd) and barium carbonate (BaCO₃).
Substitution: Barium chloride (BaCl₂) and palladium chloride (PdCl₂).
科学研究应用
Barium(2+);palladium(2+);dicarbonate has several scientific research applications:
Materials Science: The compound can be used in the synthesis of bimetallic nanoparticles, which have applications in sensors, fuel cells, and environmental remediation
Environmental Chemistry: Barium carbonate is used in the removal of sulfate ions from wastewater, while palladium compounds are used in catalytic converters to reduce harmful emissions.
作用机制
The mechanism of action of barium(2+);palladium(2+);dicarbonate involves the interaction of its components with various molecular targets:
相似化合物的比较
Similar Compounds
Barium carbonate (BaCO₃): Used in similar applications such as sulfate removal and as a precursor in the synthesis of other barium compounds.
Palladium chloride (PdCl₂): Widely used in catalysis and as a precursor for other palladium compounds.
Barium sulfate (BaSO₄): Used as a contrast agent in medical imaging and in industrial applications as a filler and pigment.
Uniqueness
Barium(2+);palladium(2+);dicarbonate is unique due to its combination of barium and palladium, which imparts both catalytic and chemical reactivity properties
属性
IUPAC Name |
barium(2+);palladium(2+);dicarbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Ba.Pd/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXIBAPFNPIUGD-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Pd+2].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BaO6Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
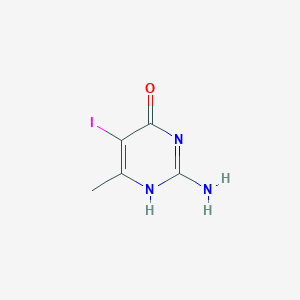
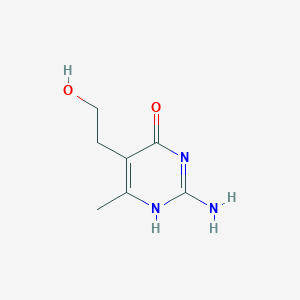
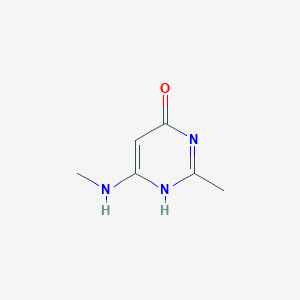
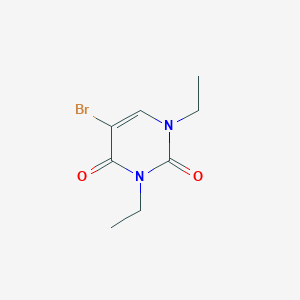
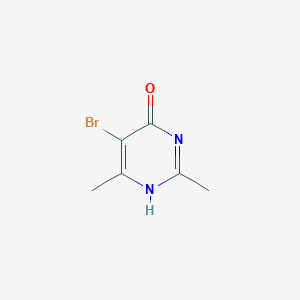
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B7804347.png)
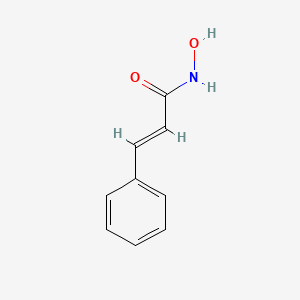
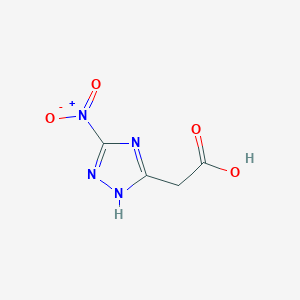
![4-{4,5-bis[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B7804362.png)
